![molecular formula C11H13NO2 B1601520 8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 37682-06-7](/img/structure/B1601520.png)
8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Overview
Description
8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, also known as Tandospirone, is a benzodiazepine receptor partial agonist that has been used as an anxiolytic and antidepressant drug in Japan and China. It has also been studied for its potential use in treating other neurological disorders such as Parkinson's disease and schizophrenia. In
Scientific Research Applications
Diabetes Treatment
The compound “8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one” is a positive allosteric modulator (PAM) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner . Therefore, this compound could potentially be used in the treatment of diabetes .
Anti-Cancer Agents
The compound “8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one” has been studied for its potential as an anti-cancer agent . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . All compounds showed moderate to excellent antiproliferative activity with IC 50 values between 0μM and 100μM against cancer cells .
Molecular Docking Studies
Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This suggests that the compound “8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one” could be used in molecular docking studies and simulations.
properties
IUPAC Name |
7-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-3-2-8-4-5-12-11(13)7-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNQZFYRIABBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC(=O)C2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542844 | |
Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | |
CAS RN |
37682-06-7 | |
Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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